4-Nitrobenzyl 4-methylbenzoate
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Overview
Description
4-Nitrobenzyl 4-methylbenzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group (-NO2) attached to the benzyl moiety and a methyl group (-CH3) attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 4-methylbenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The nitro group can be reduced to a hydroxylamine (-NHOH) or an amine (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid (-COOH).
Reduction: Formation of 4-aminobenzyl 4-methylbenzoate.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitroreductases.
Medicine: Investigated for its potential use in drug delivery systems, where the nitro group can be reduced to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 4-methylbenzoate primarily involves the reactivity of the nitro group. In biological systems, the nitro group can be reduced by nitroreductase enzymes to form reactive intermediates such as hydroxylamines or amines. These intermediates can further react with cellular components, leading to various biochemical effects. The molecular targets and pathways involved include the reduction of the nitro group and subsequent interactions with nucleophiles in the cellular environment.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-Methylbenzyl 4-nitrobenzoate: Similar structure but the positions of the nitro and methyl groups are reversed.
4-Nitrobenzyl acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
4-Nitrobenzyl 4-methylbenzoate is unique due to the presence of both a nitro group and a methyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds lacking one of these groups.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-11-2-6-13(7-3-11)15(17)20-10-12-4-8-14(9-5-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
XCFUGJDEVQHPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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